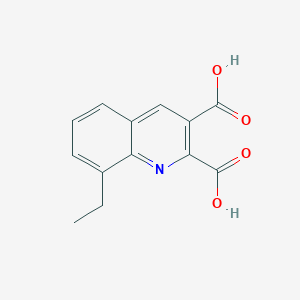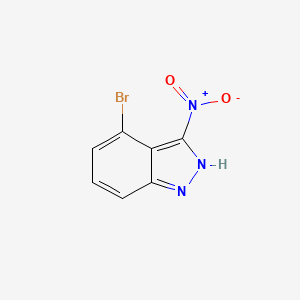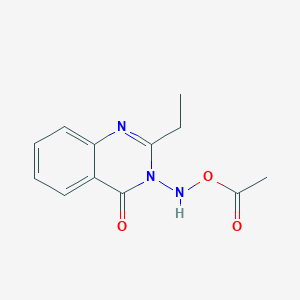
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one typically involves the oxidation of the corresponding 3-aminoquinazolone. One common method is the oxidation using lead tetra-acetate at low temperatures, around –20 °C . This reaction converts the 3-amino group to the 3-acetoxyamino group, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Aziridination: This compound can react with alkenes to form aziridines through nucleophilic attack by the acetoxyamino group.
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are less documented.
Common Reagents and Conditions
Aziridination: Common reagents include alkenes and conditions often involve the presence of ester-substituted allylic alcohols.
Oxidation: Lead tetra-acetate is a common oxidizing agent used in the preparation of this compound.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The acetoxyamino group can participate in nucleophilic attacks, leading to the formation of aziridines. This reaction is facilitated by the presence of hydrogen bonding and specific reaction conditions . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form stable intermediates makes it a valuable tool in chemical biology.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminoquinazolin-4(3H)-one: The precursor to 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one.
2-Ethylquinazolin-4(3H)-one: Lacks the acetoxyamino group but shares the quinazolinone core structure.
Uniqueness
This compound is unique due to its acetoxyamino group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific interactions and reactions that are not possible with its simpler analogs.
Propiedades
Número CAS |
114914-23-7 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
[(2-ethyl-4-oxoquinazolin-3-yl)amino] acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-11-13-10-7-5-4-6-9(10)12(17)15(11)14-18-8(2)16/h4-7,14H,3H2,1-2H3 |
Clave InChI |
ILBBIZYSHBOQTH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





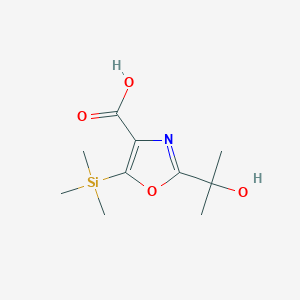
![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)
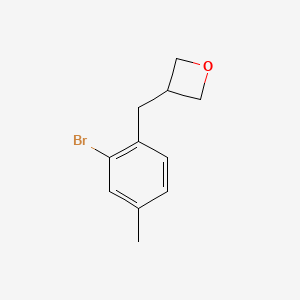



![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)

